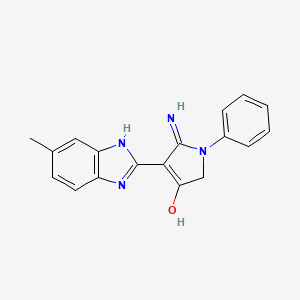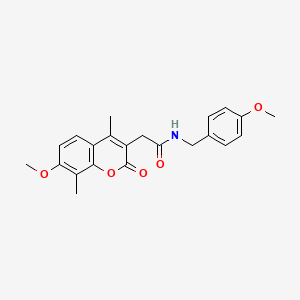
5-amino-4-(5-methyl-1H-benzimidazol-2-yl)-1-phenyl-2H-pyrrol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-4-(6-methyl-1H-1,3-benzodiazol-2-yl)-1-phenyl-2,3-dihydro-1H-pyrrol-3-one: is a complex organic compound that features a unique structure combining a benzodiazole ring with a pyrrolone moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-(6-methyl-1H-1,3-benzodiazol-2-yl)-1-phenyl-2,3-dihydro-1H-pyrrol-3-one typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole ring, followed by the introduction of the pyrrolone moiety. Common reagents used in these reactions include aniline derivatives, aldehydes, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme activities or as a ligand in receptor binding studies.
Medicine
The compound’s potential medicinal properties are of great interest. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer effects, making it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals, dyes, and polymers. Its unique chemical properties make it valuable for various applications.
作用機序
The mechanism by which 5-Amino-4-(6-methyl-1H-1,3-benzodiazol-2-yl)-1-phenyl-2,3-dihydro-1H-pyrrol-3-one exerts its effects involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Benzodiazole Derivatives: Compounds with similar benzodiazole structures, such as benzimidazole and its derivatives.
Pyrrolone Derivatives: Compounds with similar pyrrolone structures, such as pyrrolidinone and its derivatives.
Uniqueness
What sets 5-Amino-4-(6-methyl-1H-1,3-benzodiazol-2-yl)-1-phenyl-2,3-dihydro-1H-pyrrol-3-one apart is its unique combination of the benzodiazole and pyrrolone moieties. This dual structure provides a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C18H16N4O |
|---|---|
分子量 |
304.3 g/mol |
IUPAC名 |
5-imino-4-(6-methyl-1H-benzimidazol-2-yl)-1-phenyl-2H-pyrrol-3-ol |
InChI |
InChI=1S/C18H16N4O/c1-11-7-8-13-14(9-11)21-18(20-13)16-15(23)10-22(17(16)19)12-5-3-2-4-6-12/h2-9,19,23H,10H2,1H3,(H,20,21) |
InChIキー |
FWYOEZRBTCLVKG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=C(CN(C3=N)C4=CC=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(diethylamino)ethyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11388834.png)
![1-{4-cyano-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazol-5-yl}piperidine-4-carboxamide](/img/structure/B11388835.png)
![2-[2-(piperidin-1-ylmethyl)-1H-benzimidazol-1-yl]-N,N-di(propan-2-yl)acetamide](/img/structure/B11388839.png)
![N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-6-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11388841.png)
![3-(2-hydroxy-5-methylphenyl)-5-[3-(propan-2-yloxy)propyl]-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11388855.png)
![N-[4-(dimethylamino)benzyl]-3-methyl-N-(tetrahydrofuran-2-ylmethyl)-1-benzofuran-2-carboxamide](/img/structure/B11388860.png)
![1-(4-fluorophenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11388873.png)
![N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11388875.png)
![N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11388876.png)
![8-[(2,3-dihydroxypropyl)sulfanyl]-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11388880.png)
![N-[4-(dimethylamino)benzyl]-2-(2-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B11388891.png)

![N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B11388897.png)
![1-{3-(furan-2-yl)-5-[(thiophen-2-ylmethyl)amino]-1H-1,2,4-triazol-1-yl}-3-methylbutan-1-one](/img/structure/B11388903.png)
